D-Luciferin potassium salt

Übersicht

Beschreibung

D-Luciferin (Kaliumsalz) ist ein synthetisches Derivat der natürlich vorkommenden Verbindung Luciferin, die in Glühwürmchen gefunden wird. Diese Verbindung wird häufig in biolumineszenten Assays verwendet, da sie in der Lage ist, Licht zu erzeugen, wenn sie in Gegenwart von Adenosintriphosphat (ATP) und Magnesiumionen durch das Enzym Luciferase oxidiert wird. Das von dieser Reaktion emittierte Licht ist typischerweise gelb-grün und wird als Reporter in verschiedenen biologischen und chemischen Assays verwendet .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von D-Luciferin (Kaliumsalz) umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Benzothiazolrings und die anschließende Anbindung des Thiazolinrings. Das Endprodukt wird dann in seine Kaliumsalzform umgewandelt, um seine Löslichkeit und Stabilität zu verbessern .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von D-Luciferin (Kaliumsalz) ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Die Verbindung wird typischerweise in großen Mengen hergestellt und anschließend mithilfe von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um Verunreinigungen zu entfernen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Luciferin (potassium salt) involves several steps, starting from commercially available starting materials. The key steps include the formation of the benzothiazole ring and the subsequent attachment of the thiazoline ring. The final product is then converted to its potassium salt form to enhance its solubility and stability .

Industrial Production Methods: In industrial settings, the production of D-Luciferin (potassium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and then purified using techniques such as high-performance liquid chromatography (HPLC) to remove impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: D-Luciferin (Kaliumsalz) unterliegt hauptsächlich Oxidationsreaktionen. Wenn es in Gegenwart von ATP und Magnesiumionen durch Luciferase oxidiert wird, erzeugt es Licht. Diese Reaktion ist hochspezifisch und effizient, was sie ideal für die Verwendung in biolumineszenten Assays macht .

Häufige Reagenzien und Bedingungen:

Oxidation: Die primäre Reaktion beinhaltet die Oxidation von D-Luciferin durch Luciferase.

Hauptprodukte: Das Hauptprodukt der Oxidationsreaktion ist Oxyluciferin, das für die Lichtemission verantwortlich ist.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Gene Reporter Assays

- D-Luciferin is extensively used in gene reporter assays to study gene expression. The luciferase gene, when linked to a promoter of interest, can be monitored through the bioluminescence generated upon luciferin oxidation. This allows researchers to detect low levels of gene expression with high sensitivity .

- ATP Assays

- High Throughput Screening

- Bioluminescent Imaging

- Contamination Assays

Case Study 1: Bioluminescence Imaging in Cancer Research

A study demonstrated the use of this compound for monitoring tumor progression in xenograft models. Mice injected with luciferase-expressing tumors showed significant bioluminescent signals correlating with tumor size, allowing researchers to evaluate treatment efficacy over time .

Case Study 2: ATP Measurement in Cellular Metabolism

In a cellular metabolism study, D-Luciferin was used to measure ATP levels in various cell lines under different conditions. The results indicated that ATP levels decreased significantly under stress conditions, showcasing its utility in metabolic studies .

Case Study 3: Environmental Monitoring

D-Luciferin was applied in assessing microbial contamination in water samples. The luminescent output provided a rapid indication of contamination levels, demonstrating its effectiveness as a monitoring tool for environmental safety .

Comparative Data Table

| Application | Description | Key Findings |

|---|---|---|

| Gene Reporter Assays | Monitors gene expression via luminescence | High sensitivity for low expression levels |

| ATP Assays | Measures ATP concentration through luminescent signal | Correlates with cellular metabolic activity |

| High Throughput Screening | Rapid assessment of drug effects on cells | Efficient for large-scale drug discovery |

| Bioluminescent Imaging | Non-invasive monitoring of biological processes | Effective for tracking tumor growth and treatment response |

| Contamination Assays | Detects microbial contamination using luminescence | Rapid detection method for food and water safety |

Wirkmechanismus

The mechanism of action of D-Luciferin (potassium salt) involves its oxidation by the enzyme luciferase. The reaction requires ATP and magnesium ions and results in the production of light. The light emitted is proportional to the amount of luciferase activity or ATP concentration, making it a highly sensitive and specific reporter system .

Vergleich Mit ähnlichen Verbindungen

D-Luciferin (sodium salt): Similar in function but differs in solubility and stability.

L-Luciferin: An isomer of D-Luciferin that acts as a competitive inhibitor in bioluminescent assays.

DMNPE-caged Luciferin: A modified form that can cross cell membranes and is used for intracellular studies.

Uniqueness: D-Luciferin (potassium salt) is unique due to its high stability and solubility, making it ideal for a wide range of bioluminescent assays. Its ability to produce a strong and consistent light signal makes it a preferred choice for many researchers .

Biologische Aktivität

D-Luciferin potassium salt is a bioluminescent substrate widely utilized in biological research, particularly for in vivo imaging and various assay applications. This compound serves as a substrate for the enzyme firefly luciferase, facilitating the generation of light through a chemiluminescent reaction. This article explores its biological activity, applications, and relevant research findings.

- Chemical Name : D-Luciferin, Potassium Salt

- Molecular Formula :

- Molecular Weight : 318.42 g/mol

- CAS Number : 115144-35-9

- Purity : >99%

- Appearance : Light yellow powder, soluble in water

D-Luciferin undergoes oxidation in the presence of ATP and oxygen, catalyzed by luciferase, resulting in the emission of light at a peak wavelength of approximately 560 nm. The reaction can be summarized as follows:

This bioluminescent reaction is highly sensitive and allows detection of low levels of luciferase activity, making it invaluable for various biological assays.

Applications

This compound is employed in numerous applications:

- In Vivo Imaging : Used for real-time monitoring of gene expression and tumor growth in live animal models.

- In Vitro Assays : Commonly used in ATP assays, luciferase assays, and high-throughput screening.

- Gene Reporter Systems : Acts as a reporter gene to study transcriptional regulation.

- Metabolic Studies : Measures metabolic enzyme activity and cellular viability.

Case Study 1: Tumor Imaging

A study investigated the use of D-Luciferin for monitoring tumor growth in mice. Mice were injected with D-Luciferin (15 mg/mL), and bioluminescence imaging was performed at various intervals post-injection. The results demonstrated a significant correlation between bioluminescence intensity and tumor size, validating the use of D-Luciferin as an effective tool for tracking tumor progression over time .

Case Study 2: Stem Cell Research

Research involving stem cell differentiation utilized D-Luciferin to track stem cell fate decisions. The study showed that luciferase-expressing stem cells could be monitored non-invasively using bioluminescence imaging after administration of D-Luciferin, providing insights into stem cell behavior during differentiation processes .

Comparative Data Table

Safety and Handling

This compound should be stored at -20°C, protected from light to maintain its stability. It is essential to follow safety guidelines during handling, as with any biochemical reagent.

Q & A

Basic Research Questions

Q. How should D-Luciferin potassium salt solutions be prepared for in vivo bioluminescence imaging (BLI)?

Methodological Answer: For in vivo BLI, dissolve this compound in ATP-free, sterile water or phosphate-buffered saline (D-PBS) at 3–15 mg/mL, depending on the animal model and administration route (intraperitoneal or intravenous). A standard protocol uses 150 mg/kg body weight for mice, injected 10–15 minutes before imaging to allow systemic distribution and peak signal emission . Ensure solutions are freshly prepared or stored at -20°C (protected from light) to minimize degradation, which can reduce signal intensity .

Q. What storage conditions are critical for maintaining this compound stability?

Methodological Answer: Store lyophilized this compound at -20°C in light-protected containers. Reconstituted solutions should be aliquoted to avoid freeze-thaw cycles and stored at -80°C for long-term stability (up to one year). At room temperature, degradation occurs at ~0.25% per day due to pH-dependent oxidation, forming dehydroluciferin, which quenches bioluminescence. Use oxygen-impermeable tubes for storage and pre-chill buffers to slow degradation .

Q. What is the recommended concentration range for in vitro luciferase assays?

Methodological Answer: For in vitro assays, dissolve this compound in cell culture-grade water or D-PBS at 1–5 mM (0.3–1.5 mg/mL). Add 10–100 µL of this solution per well (96-well plate) to cell lysates expressing luciferase. Incubate for 5–10 minutes at 37°C before measuring luminescence with a plate reader. Signal intensity correlates linearly with luciferase concentration (detection limit: 0.02 pg) when ATP and Mg²⁺ are in excess .

Advanced Research Questions

Q. How can researchers optimize the signal-to-noise ratio in longitudinal BLI studies?

Methodological Answer: Signal variability in longitudinal studies arises from factors like injection timing, animal physiology, and substrate kinetics. To optimize:

- Perform a kinetic curve for each model: Measure luminescence at 5–30-minute intervals post-injection to identify the signal plateau phase (typically 10–20 minutes in mice) .

- Standardize animal fasting (reduces abdominal background signal) and use isoflurane anesthesia (minimizes movement artifacts).

- Normalize data to baseline measurements (pre-injection) and include sham-treated controls to account for autofluorescence .

Q. What experimental controls are essential for validating luciferase activity measurements?

Methodological Answer:

- Negative Controls: Use luciferase-negative cells/animals to confirm specificity.

- Background Controls: Include wells/animals injected with substrate-free buffer to measure ambient luminescence.

- ATP Depletion Controls: Treat samples with apyrase (ATP-degrading enzyme) to verify ATP dependency.

- Internal Standards: Co-inject a second reporter (e.g., Renilla luciferase) for dual-normalization in multiplex assays .

Q. How can discrepancies in bioluminescence signal intensity across replicates be resolved?

Methodological Answer: Inconsistent signals may result from:

- Substrate Degradation: Verify solution pH (optimal: 7.8–8.2) and test stored aliquots for activity loss via a standard luciferase-positive control .

- ATP Contamination: Use ATP-free reagents and gloves during preparation to avoid false signals .

- Variable Cell Viability: Ensure consistent cell counts (e.g., via trypan blue exclusion) and lysate preparation (e.g., 10-minute incubation in lysis buffer) .

- Instrument Calibration: Regularly calibrate the luminometer/IVIS system using a reference light source (e.g., internal calibration lamp) .

Eigenschaften

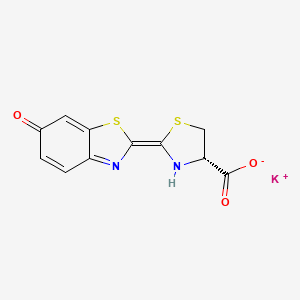

IUPAC Name |

potassium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBKGTQQGYPQBE-OGFXRTJISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7KN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.